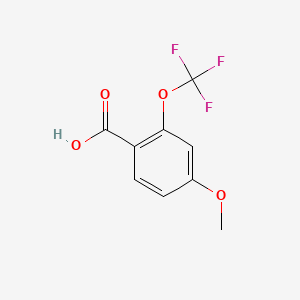

4-Methoxy-2-(trifluoromethoxy)benzoic acid

CAS No.: 886502-37-0

Cat. No.: VC5202016

Molecular Formula: C9H7F3O4

Molecular Weight: 236.146

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886502-37-0 |

|---|---|

| Molecular Formula | C9H7F3O4 |

| Molecular Weight | 236.146 |

| IUPAC Name | 4-methoxy-2-(trifluoromethoxy)benzoic acid |

| Standard InChI | InChI=1S/C9H7F3O4/c1-15-5-2-3-6(8(13)14)7(4-5)16-9(10,11)12/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | PDDVYCWKVQXOTR-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |

Introduction

Structural Characteristics and Nomenclature

4-Methoxy-2-(trifluoromethoxy)benzoic acid (CHFO) features a benzoic acid core substituted with methoxy (-OCH) and trifluoromethoxy (-OCF) groups at the 4- and 2-positions, respectively. The trifluoromethoxy group introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity. Comparative analysis with structurally similar compounds, such as 2-methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2), suggests a molecular weight of approximately 264.15 g/mol and a calculated logP value of 2.4–2.8, indicating moderate lipophilicity .

Synthetic Routes and Reaction Optimization

Functionalization Strategies

The synthesis of 4-methoxy-2-(trifluoromethoxy)benzoic acid likely involves sequential functionalization of the benzene ring. Key steps include:

-

Methoxy Group Introduction: Direct methylation of a hydroxyl group using methyl iodide (CHI) under alkaline conditions (e.g., NaH in DMF).

-

Trifluoromethoxy Installation: Nucleophilic substitution or copper-mediated coupling to attach the -OCF group. For example, reaction of a brominated intermediate with silver trifluoromethoxide (AgOCF) in acetonitrile at 60°C .

-

Carboxylic Acid Formation: Hydrolysis of a methyl or ethyl ester precursor using LiOH or NaOH in aqueous THF/MeOH .

Industrial-Scale Production

Industrial synthesis would optimize parameters such as temperature (0–80°C), solvent selection (aprotic solvents like THF), and catalyst loading (e.g., CuI for trifluoromethoxy coupling). A representative reaction is:

Yields for analogous reactions range from 11% to 65%, depending on purification methods .

Physicochemical Properties

Thermal Stability and Solubility

Based on data from 2-methoxy-4-(trifluoromethyl)benzoic acid (CAS 448-36-2):

-

Melting Point: Estimated 120–140°C (decomposition observed near 200°C) .

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C) .

Acid Dissociation Constant (pKa)

The electron-withdrawing -OCF group lowers the pKa of the carboxylic acid moiety. For comparison, 4-(trifluoromethyl)benzoic acid has a pKa of 2.7 , suggesting a similar range (2.5–3.0) for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

H NMR (CDCl):

F NMR: Single peak near δ -58 ppm (CF group) .

Infrared Spectroscopy (IR)

Applications in Pharmaceutical Chemistry

Agrochemistry

Analogous compounds exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies suggest that the -OCF group disrupts plant amino acid biosynthesis .

Regulatory Status

HS Code and Trade Regulations

Classified under HS Code 2918.99.0090 ("Other carboxylic acids with additional oxygen function") . Tariff rates:

| Region | MFN Tariff | General Tariff |

|---|---|---|

| United States | 6.5% | 30.0% |

| European Union | 5.8% | 17.0% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume